molecular formula C12H14O4 B1619384 2-(3-Phenylpropyl)propanedioic acid CAS No. 5454-06-8

2-(3-Phenylpropyl)propanedioic acid

Cat. No.: B1619384
CAS No.: 5454-06-8
M. Wt: 222.24 g/mol
InChI Key: KRZLPCLVDVLDJZ-UHFFFAOYSA-N
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Description

2-(3-Phenylpropyl)propanedioic acid is a white crystalline solid that belongs to the class of dicarboxylic acids. It contains two carboxyl groups (-COOH) and a phenyl group attached to a propyl chain. This compound is known for its good solubility in various organic solvents such as ethanol, ether, and chloroform .

Preparation Methods

2-(3-Phenylpropyl)propanedioic acid can be synthesized through a relatively straightforward process. One common method involves the reaction of benzaldehyde with malonic acid. Specifically, benzaldehyde reacts with bromoacetic acid ester to form the corresponding carboxylic ester, which is then hydrolyzed to yield the target compound . The reaction conditions can be adjusted based on specific requirements.

Chemical Reactions Analysis

2-(3-Phenylpropyl)propanedioic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Phenylpropyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxyl groups can participate in various biochemical reactions, while the phenyl group can engage in aromatic interactions. These interactions can influence the compound’s biological activity and its effects on different molecular pathways .

Comparison with Similar Compounds

2-(3-Phenylpropyl)propanedioic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of carboxyl and phenyl groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

2-(3-phenylpropyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZLPCLVDVLDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202961
Record name Propanedioic acid, 2-(3-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5454-06-8
Record name Propanedioic acid, 2-(3-phenylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC23243
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedioic acid, 2-(3-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of diethyl 3-phenylpropylmalonate (5.5 g) and potassium hydroxide (2.8 g, 2.5 eq) in ethanol (20 ml) and water (30 ml) was refluxed for 5 hours. Work-up as described in Example 37b) gave the title compound (4.3 g, 98%); νmax (CH2Cl2) 2940 (br), 1727 and 1413cm-1 ; δH (CDCl3) 1.73 (2H, m, CH2), 2.00 (2H, m, CH2), 2.66 (2H, t, J 7.5 Hz, CH2), 3.44 (1H, t, J 6.8 Hz, CH), 6.84 (2H, bs, 2×CO2H), 7.26 (5H, m, Ph). EIMS M+ 222, DCIMS MNH4+ 240.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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